

# 10-Bromo-1-decene CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 10-Bromo-1-decene

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#### Technical Guide: 10-Bromo-1-decene

Authored for: Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

This technical guide provides a comprehensive overview of **10-Bromo-1-decene** (CAS No: 62871-09-4), a bifunctional linear hydrocarbon widely utilized as a precursor in organic synthesis. This document details its chemical and physical properties, provides validated experimental protocols for its synthesis, and outlines its application in forming organometallic reagents for subsequent carbon-carbon bond-forming reactions. Spectroscopic data are provided for analytical verification. The information herein is intended to support researchers in the effective application of this versatile chemical intermediate.

## **Chemical Identity and Properties**

**10-Bromo-1-decene** is an organobromine compound featuring a terminal alkene and a primary alkyl bromide. This unique structure allows for selective chemical transformations at either functional group, making it a valuable building block in the synthesis of polymers, pharmaceuticals, and other fine chemicals.[1][2]

### **Quantitative Data Summary**

The key physical and chemical properties of **10-Bromo-1-decene** are summarized in the table below for quick reference.



Property	Value	Source(s)
CAS Number	62871-09-4	
Molecular Formula	C10H19Br	[3]
Molecular Weight	219.16 g/mol	[3]
Appearance	Colorless to pale yellow transparent liquid	[4]
Density	1.092 g/mL at 25 °C	[4]
Boiling Point	50 °C at 0.3 mmHg	[4]
Refractive Index (n <sup>20</sup> /D)	1.4660	[4]
Flash Point	97 °C (206 °F)	

## **Spectroscopic Data**

Spectroscopic analysis is crucial for the verification of **10-Bromo-1-decene**'s identity and purity. The following tables summarize the expected spectral features.

Table 1.2.1: <sup>1</sup>H and <sup>13</sup>C NMR Spectral Data



Nucleus	Chemical Shift (δ) ppm	Description
¹H NMR	~5.8	Alkene CH
~4.9-5.0	Alkene CH <sub>2</sub>	
~3.4	CH₂ adjacent to Br	_
~2.0	Allylic CH2	_
~1.8	CH <sub>2</sub> adjacent to CH <sub>2</sub> Br	_
~1.3-1.4	Bulk methylene (CH2)n chain	_
<sup>13</sup> C NMR	~139	Alkene CH
~114	Alkene CH <sub>2</sub>	
~34	Carbon adjacent to Br	_
~33	Allylic Carbon	_
~28-29	Bulk methylene (CH <sub>2</sub> )n carbons	_

Note: NMR chemical shifts are approximate and can vary based on the solvent and instrument used.

Table 1.2.2: Infrared (IR) Spectroscopy Data

Wavenumber (cm⁻¹)	Functional Group	Vibration Mode
~3075	=C-H	Stretching
~2925, ~2850	C-H (alkane)	Stretching
~1640	C=C	Stretching
~990, ~910	=C-H	Out-of-plane bending (wag)
~640	C-Br	Stretching

## **Experimental Protocols**



The following sections provide detailed methodologies for the synthesis of **10-Bromo-1-decene** and its subsequent use in a Grignard reaction, a common application.

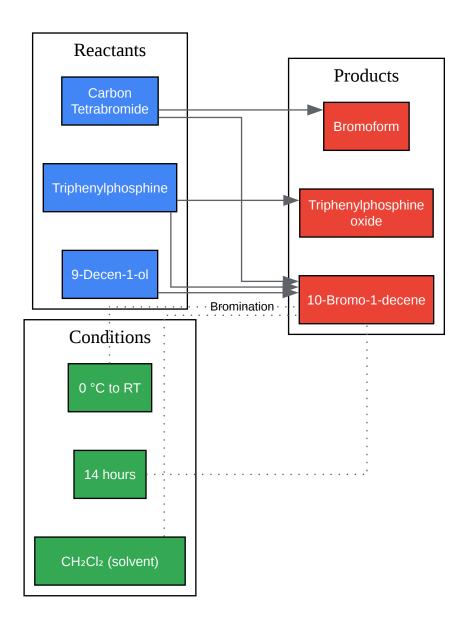
## Synthesis of 10-Bromo-1-decene from 9-Decen-1-ol

This protocol describes the bromination of 9-decen-1-ol using triphenylphosphine and carbon tetrabromide, a variation of the Appel reaction.[4]

#### Methodology:

- To a round-bottom flask, add 9-decen-1-ol (10.0 g, 64.1 mmol) and dichloromethane (300 mL).
- Cool the mixture to 0 °C in an ice bath.
- With stirring, add triphenylphosphine (21.8 g, 83.1 mmol) followed by carbon tetrabromide (27.6 g, 83.2 mmol).
- Allow the reaction mixture to slowly warm to room temperature over approximately 1 hour.
- Continue stirring at room temperature for 14 hours.
- Upon completion, concentrate the reaction mixture under reduced pressure.
- Purify the crude product by silica gel column chromatography, eluting with hexane.
- Remove the solvent from the collected fractions under vacuum to yield 10-bromo-1-decene as a colorless, transparent liquid.





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Caption: Synthesis of **10-Bromo-1-decene** via the Appel reaction.

## **Application: Grignard Reagent Formation and Reaction**

**10-Bromo-1-decene** is an excellent substrate for the formation of its corresponding Grignard reagent, 9-decenylmagnesium bromide. This organometallic intermediate can then be used in nucleophilic addition reactions, for instance, in the synthesis of (R)-tridec-12-en-2-ol.

Methodology: This protocol is a representative procedure for Grignard reagent formation and subsequent reaction with an epoxide.



#### Part A: Preparation of 9-Decenylmagnesium Bromide

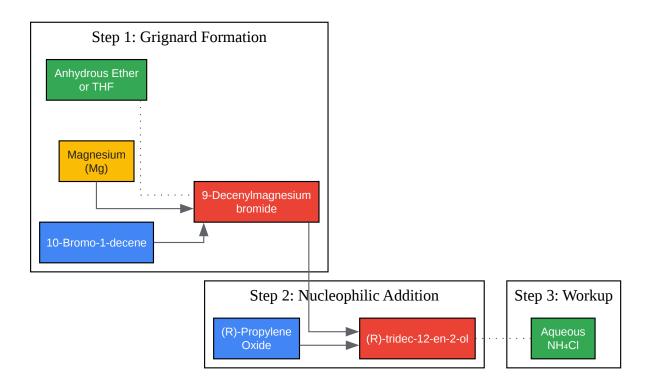
- Ensure all glassware is oven-dried and assembled under an inert atmosphere (e.g., nitrogen or argon).
- Place magnesium turnings (1.1 eq.) in a flask equipped with a reflux condenser and a dropping funnel.
- Add a small volume of anhydrous diethyl ether or tetrahydrofuran (THF) to cover the magnesium.
- In the dropping funnel, prepare a solution of 10-bromo-1-decene (1.0 eq.) in the anhydrous solvent.
- Add a small portion of the bromide solution to the magnesium. Initiation may be required (e.g., gentle warming, addition of an iodine crystal).
- Once the exothermic reaction begins, add the remaining 10-bromo-1-decene solution dropwise at a rate that maintains a gentle reflux.
- After the addition is complete, stir the mixture at room temperature or with gentle heating until the magnesium is consumed. The resulting grey solution is the Grignard reagent.

#### Part B: Reaction with Propylene Oxide

- Cool the freshly prepared Grignard reagent solution to 0 °C.
- Slowly add a solution of (R)-propylene oxide (1.0 eq.) in the anhydrous solvent to the Grignard reagent.
- Allow the reaction to warm to room temperature and stir until completion (monitoring by TLC or GC).
- Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH<sub>4</sub>Cl).
- Extract the aqueous layer with diethyl ether.



- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na<sub>2</sub>SO<sub>4</sub>), filter, and concentrate under reduced pressure.
- Purify the resulting crude alcohol, (R)-tridec-12-en-2-ol, by column chromatography.



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Caption: Reaction pathway for the synthesis of a secondary alcohol.

## Conclusion

**10-Bromo-1-decene** serves as a fundamental and versatile intermediate in synthetic chemistry. Its bifunctional nature allows for a wide range of chemical modifications, making it a valuable tool for constructing more complex molecular architectures. The protocols and data provided in this guide are intended to facilitate its effective use in research and development settings.



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#### References

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- To cite this document: BenchChem. [10-Bromo-1-decene CAS number and molecular weight]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1332156#10-bromo-1-decene-cas-number-and-molecular-weight]

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